molecular formula C11H20O2 B12104526 3,7-Dimethyl-4,6-nonanedione

3,7-Dimethyl-4,6-nonanedione

Cat. No.: B12104526
M. Wt: 184.27 g/mol
InChI Key: CJLGKQGYTBDGJZ-UHFFFAOYSA-N
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Description

3,7-Dimethyl-4,6-nonanedione is an organic compound with the molecular formula C11H20O2. It is a diketone, meaning it contains two ketone functional groups. This compound is known for its light yellow transparent liquid form and is used in various chemical applications due to its unique properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 3,7-Dimethyl-4,6-nonanedione involves the reaction of N,N’-dimethoxy-N,N’-dimethylmalonamide with 3-methyl pentane magnesium chloride in the presence of boron trifluoride etherate. The reaction is carried out under nitrogen protection at low temperatures, followed by quenching with saturated ammonium chloride and extraction with ethyl acetate. The final product is obtained by vacuum rectification under reduced pressure .

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of advanced equipment and techniques, such as continuous flow reactors and automated purification systems, enhances the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3,7-Dimethyl-4,6-nonanedione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,7-Dimethyl-4,6-nonanedione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,7-Dimethyl-4,6-nonanedione involves its ability to form stable complexes with metal ions. This property is due to the presence of two ketone groups, which can coordinate with metal centers. The compound’s reactivity and interactions with biological molecules are also being studied to understand its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,7-Dimethyl-4,6-nonanedione is unique due to its specific arrangement of methyl groups, which influences its reactivity and stability. This makes it particularly useful in forming stable metal complexes and in various synthetic applications .

Properties

Molecular Formula

C11H20O2

Molecular Weight

184.27 g/mol

IUPAC Name

3,7-dimethylnonane-4,6-dione

InChI

InChI=1S/C11H20O2/c1-5-8(3)10(12)7-11(13)9(4)6-2/h8-9H,5-7H2,1-4H3

InChI Key

CJLGKQGYTBDGJZ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(=O)CC(=O)C(C)CC

Origin of Product

United States

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